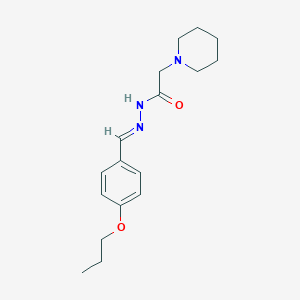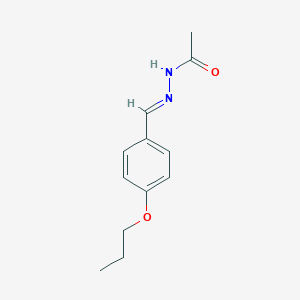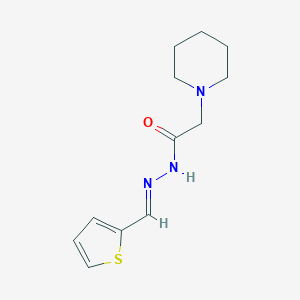![molecular formula C13H19NO2 B403739 N-[2-(2-Propylphenoxy)ethyl]acetamide CAS No. 491601-87-7](/img/structure/B403739.png)
N-[2-(2-Propylphenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Propylphenoxy)ethyl]acetamide, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant medication. It was first approved by the United States Food and Drug Administration (FDA) in 1987 and has since been widely used to treat depression, obsessive-compulsive disorder (OCD), bulimia nervosa, and panic disorder.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation and Kinetics
N-(2-Hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, has been synthesized through the chemoselective monoacetylation of 2-aminophenol. This process, utilizing catalysts like Novozym 435, involves studying different acyl donors and various parameters such as solvent, catalyst loading, and temperature for optimization. The reaction follows a ternary complex model, and kinetic constants are determined using Lineweaver–Burk plots (Magadum & Yadav, 2018).
Anticancer and Anti-Inflammatory Potential
N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and its derivatives have shown potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reactions starting from Leuckart reaction, exhibit activities comparable with standard drugs, particularly due to the presence of bromo, tert-butyl, and nitro groups at certain positions (Rani et al., 2016).
Antimicrobial Activity and Cytotoxicity
Some N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity. These compounds, synthesized from 2-chloro-N-(9-ethyl-9H-carbazole-3-yl)acetamide and substituted phenols, showed significant antimicrobial activity and varying degrees of cytotoxic effects, suggesting their potential in developing new antimicrobial agents (Kaplancıklı et al., 2012).
Agrochemical Applications
Acetochlor, a chloroacetamide herbicide, demonstrates applications in agriculture. Its metabolism in human and rat liver microsomes has been studied, showing different metabolic pathways between species. Understanding the metabolism of such herbicides is crucial for evaluating their environmental impact and safety (Coleman et al., 2000).
Propiedades
IUPAC Name |
N-[2-(2-propylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-6-12-7-4-5-8-13(12)16-10-9-14-11(2)15/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNHNEZVPXNXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

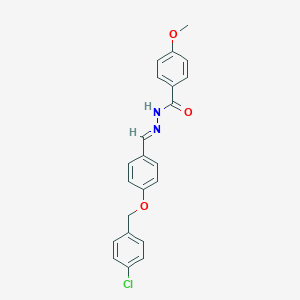
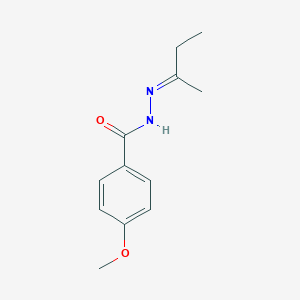
![2-methoxy-N'-(4-{2-[methoxy(phenyl)acetyl]carbohydrazonoyl}benzylidene)-2-phenylacetohydrazide](/img/structure/B403661.png)
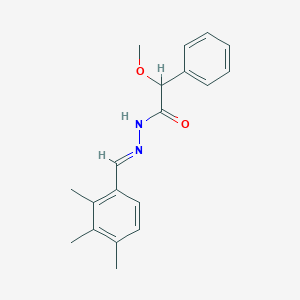
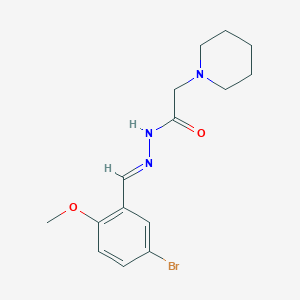
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403667.png)
![N'-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-(1-piperidinyl)acetohydrazide](/img/structure/B403670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(phenylsulfanyl)propanohydrazide](/img/structure/B403672.png)
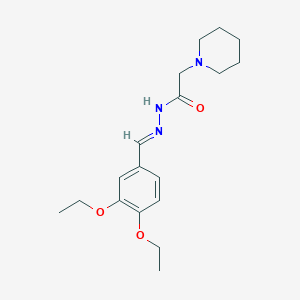
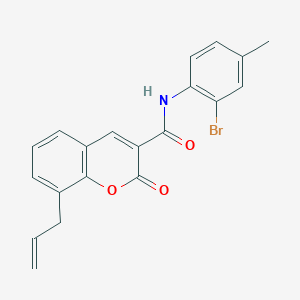
![Tert-butyl (4-{2-[2-(benzylsulfanyl)propanoyl]carbohydrazonoyl}phenoxy)acetate](/img/structure/B403675.png)
